molecular formula C27H29N3O5S B12128615 (5E)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12128615
M. Wt: 507.6 g/mol
InChI Key: NHFOUPYGTYKZNT-LFVJCYFKSA-N
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Description

The compound “(5E)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a complex organic molecule that belongs to the class of thiazolotriazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:

  • Formation of the benzodioxin ring system.
  • Introduction of the heptyloxy and methoxy substituents on the benzene ring.
  • Construction of the thiazolotriazole core through cyclization reactions.

Industrial Production Methods

Industrial production of such complex molecules may involve optimization of reaction conditions to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of double bonds or other reducible groups.

    Substitution: Replacement of substituents on the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may include the use of strong acids or bases, and catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may exhibit interesting biological activities such as antimicrobial, antiviral, or anticancer properties. These activities can be studied through various in vitro and in vivo assays.

Medicine

In medicinal chemistry, the compound can be investigated for its potential as a drug candidate. Its interactions with biological targets can be studied to understand its mechanism of action and therapeutic potential.

Industry

In industrial applications, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can be elucidated through techniques such as molecular docking, enzyme assays, and cellular studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazolotriazoles: Compounds with similar core structures but different substituents.

    Benzodioxins: Compounds with the benzodioxin ring system but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique properties and activities compared to other similar compounds.

Properties

Molecular Formula

C27H29N3O5S

Molecular Weight

507.6 g/mol

IUPAC Name

(5E)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-5-[(4-heptoxy-3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C27H29N3O5S/c1-3-4-5-6-9-14-33-20-13-12-18(15-22(20)32-2)16-24-26(31)30-27(36-24)28-25(29-30)23-17-34-19-10-7-8-11-21(19)35-23/h7-8,10-13,15-16,23H,3-6,9,14,17H2,1-2H3/b24-16+

InChI Key

NHFOUPYGTYKZNT-LFVJCYFKSA-N

Isomeric SMILES

CCCCCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4COC5=CC=CC=C5O4)S2)OC

Canonical SMILES

CCCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4COC5=CC=CC=C5O4)S2)OC

Origin of Product

United States

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